3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
Beschreibung
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole features a 1,2,4-triazole core substituted with two 2,6-dichlorobenzylsulfanyl groups and an ethyl moiety at position 2. The dual thioether (sulfanyl) linkages are chemically stable under physiological conditions, avoiding oxidative conversion to sulfoxides or sulfones unless exposed to specific enzymes or reactive oxygen species .
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3S2/c1-2-26-18(11-27-9-12-14(20)5-3-6-15(12)21)24-25-19(26)28-10-13-16(22)7-4-8-17(13)23/h3-8H,2,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBMTSFEBOGUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CSCC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article synthesizes available research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features two (2,6-dichlorobenzyl) sulfanyl groups attached to a 1,2,4-triazole ring. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HepG2 for liver cancer) demonstrated that triazole derivatives can inhibit cell proliferation effectively. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways associated with cancer progression .
- IC50 Values : The compound's efficacy can be quantified using IC50 values (the concentration required to inhibit cell growth by 50%). Although specific IC50 values for this compound are not widely reported, related triazole compounds have shown IC50 values ranging from 10 µg/mL to over 30 µg/mL against different cancer cell lines .
Antimicrobial Activity
Triazoles are also noted for their antimicrobial properties:
- Broad-Spectrum Activity : Studies have shown that triazole derivatives possess activity against both gram-positive and gram-negative bacteria. For example, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is believed to arise from the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Generally decreases activity |
| Presence of electron-donating groups | Enhances anticancer potency |
| Variations in alkyl chain length | Affects solubility and bioavailability |
Research indicates that modifications to the sulfanyl and triazole moieties can significantly influence the compound's biological efficacy .
Case Studies
- In Vitro Study on HepG2 Cells :
- Antimicrobial Screening :
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole exhibit significant activity against various fungal strains.
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death.
- Case Study : A study demonstrated that derivatives of triazoles showed enhanced antifungal efficacy against azole-resistant strains of Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Fluconazole | >64 | Standard |
| Triazole Derivative | 8 - 64 | Enhanced against resistant strains |
Antiparasitic Activity
Recent investigations have also highlighted the potential of triazole derivatives in combating parasitic infections.
- In Vivo Studies : In animal models infected with Trypanosoma cruzi, a derivative exhibited an MIC of 0.033 μg/mL and a significant reduction in parasitic load after treatment .
Fungicides
The compound's structural characteristics suggest potential use as a fungicide in agricultural settings.
- Efficacy Against Plant Pathogens : Research indicates that triazole-based fungicides can effectively control various plant pathogens by inhibiting fungal growth and sporulation.
- Field Trials : Field studies have shown that formulations containing triazoles can reduce disease incidence in crops such as wheat and barley, leading to improved yield and quality .
Polymer Development
Triazoles are being explored for their role in developing advanced materials.
- Polymerization : The unique properties of triazoles allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Case Study : Polymers synthesized with triazole derivatives demonstrated improved resistance to thermal degradation compared to conventional polymers .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Thiadiazole Analogs
Compounds such as KC159 and KC161 () replace the triazole core with a 1,3,4-thiadiazole ring. For example, KC159 (4-(5-(2,6-dichlorobenzyl)thio-1,3,4-thiadiazol-2-yl)benzoic acid) includes a carboxylic acid group, enhancing solubility but limiting blood-brain barrier penetration compared to the target compound .
Triazolo-Thiadiazine Derivatives
describes 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid, which fuses triazole with thiadiazine.
Substituent Variations
Sulfanyl vs. Sulfinyl Groups
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole () replaces one sulfanyl group with a sulfinyl (S=O) moiety. This oxidation increases polarity, improving water solubility (logP reduction by ~0.5–1.0 units) but may reduce metabolic stability due to susceptibility to enzymatic reduction .
Aromatic Substitutions
- 4-Chlorophenyl and 4-Methoxyphenyl Derivatives : highlights 4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole , where the 4-methoxyphenyl group introduces electron-donating effects, enhancing resonance stability. However, the methoxy group may engage in cytochrome P450-mediated demethylation, increasing metabolic clearance compared to the ethyl group in the target compound .
- Nitrobenzyl Derivatives : ’s 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole incorporates a nitro group, which elevates redox activity and may confer antibacterial properties via nitroreductase activation—a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Vorbereitungsmethoden
Structural and Molecular Overview
Molecular Architecture
The target compound features a 4-ethyl-4H-1,2,4-triazole core substituted at positions 3 and 5 with (2,6-dichlorobenzyl)sulfanyl groups. The molecular formula is C₁₉H₁₇Cl₄N₃S₂ , with a molar mass of 493.3 g/mol . The presence of two 2,6-dichlorobenzyl moieties introduces steric hindrance and electronic effects that influence reactivity during synthesis.
Synthetic Methodologies
Nucleophilic Substitution via Thiol-Ether Coupling
Reagents and Starting Materials
- Core precursor : 4-Ethyl-4H-1,2,4-triazole-3,5-dithiol
- Electrophiles : 2,6-Dichlorobenzyl bromide (2 equivalents)
- Base : Sodium hydride (NaH)
- Solvent : N,N-Dimethylformamide (DMF)
Procedure
- Deprotonation : Sodium hydride (2.2 eq) is added to anhydrous DMF under nitrogen, followed by the gradual addition of 4-ethyl-4H-1,2,4-triazole-3,5-dithiol.
- Alkylation : 2,6-Dichlorobenzyl bromide (2.0 eq) is introduced dropwise at 0°C, with subsequent warming to 25°C for 12 hours.
- Workup : The mixture is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Optimization Insights
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Parameter | Thiol-Ether Coupling | One-Pot Alkylation |
|---|---|---|
| Yield (%) | 53–68 | 65–72 |
| Reaction Time (h) | 12 | 18 |
| Purification Steps | 2 | 1 |
| Purity (%) | >95 | >90 |
The one-pot method offers higher efficiency but requires precise stoichiometric control to avoid polysubstitution byproducts.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis involves multi-step nucleophilic substitutions and triazole ring formation. A typical route includes:
- Step 1 : Reaction of a hydrazine derivative with a carbonyl compound to form the triazole core.
- Step 2 : Introduction of sulfanyl groups via nucleophilic substitution (e.g., using 2,6-dichlorobenzyl thiol derivatives).
- Step 3 : Alkylation or functionalization of the triazole ring with ethyl groups. Critical conditions include refluxing in ethanol with glacial acetic acid as a catalyst and inert atmosphere (N₂) to prevent oxidation .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | Hydrazine + carbonyl compound, 55°C, 5 days | 70–85 |
| Sulfanyl substitution | 2,6-Dichlorobenzyl thiol, DMF, K₂CO₃ | 60–75 |
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C-NMR for substituent identification (e.g., ethyl group at δ 1.2–1.5 ppm).
- X-ray Diffraction (XRD) : Monoclinic crystal system analysis (space group P21/n) for absolute configuration .
- FT-IR : Confirmation of sulfanyl (-S-) and triazole ring vibrations (e.g., 650–750 cm⁻¹ for C-S stretching) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Activity : Broth microdilution assays (MIC values against Staphylococcus aureus and Candida albicans).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ thresholds .
Advanced Research Questions
Q. How do dichlorobenzyl substituents influence electronic properties and biological activity?
- Electronic Effects : The electron-withdrawing Cl groups increase electrophilicity, enhancing interactions with microbial enzymes (e.g., cytochrome P450). DFT calculations show reduced HOMO-LUMO gaps (ΔE ≈ 3.5 eV), correlating with reactive potential .
- Bioactivity : Comparative studies with fluorobenzyl analogs indicate 2–3× higher antifungal activity due to improved membrane permeability .
Q. What computational methods predict pharmacokinetic properties and drug-likeness?
- SwissADME Analysis : Parameters include:
| Property | Value | Reference Drug (Celecoxib) |
|---|---|---|
| LogP | 4.2 | 3.5 |
| Water Solubility (mg/mL) | 0.01 | 0.05 |
| GI Absorption | High | High |
- Molecular Docking : Targeting fungal lanosterol 14α-demethylase (CYP51) shows binding energy ΔG = -9.8 kcal/mol, comparable to fluconazole .
Q. How can discrepancies in reported biological data be resolved?
- Experimental Replication : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
- Variable Control : Test under consistent pH (7.4 vs. 6.5) and temperature (37°C vs. 25°C) to assess activity shifts .
- Structural Verification : Confirm batch purity via LC-MS to rule out degradation products .
Q. What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous-flow reactors reduce reaction time (e.g., from 5 days to 8 hours) and improve reproducibility .
- Catalyst Screening : Transition metal catalysts (e.g., CuI) enhance sulfanyl substitution efficiency (yield increase from 60% to 82%) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
